molecular formula C17H25N3O4S B5553674 5-{[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one

5-{[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one

Cat. No. B5553674
M. Wt: 367.5 g/mol
InChI Key: SAUAKMVJFXGQRO-IUODEOHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves multistep reactions, starting with base compounds and incorporating various functional groups through reactions like nucleophilic aromatic substitution, amidation, and cyclization. For instance, pyrrolo[2,1-c][1,4]benzoxazepines derivatives, which share a similar structural motif, are synthesized using a nucleophilic aromatic fluoride displacement-cyclization method (Kapples & Effland, 1993).

Molecular Structure Analysis

The molecular structure of compounds like "5-{[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one" is typically determined using techniques such as NMR, IR spectroscopy, and X-ray diffraction. These methods help in understanding the arrangement of atoms, the stereochemistry, and the electronic environment of the molecule. As an example, the structure of similar molecules has been confirmed using these techniques, revealing their intricate molecular frameworks and interaction capabilities (Nikonov, Sterkhova, & Lazareva, 2021).

Chemical Reactions and Properties

Compounds like this are involved in a variety of chemical reactions, demonstrating diverse chemical properties such as reactivity towards nucleophiles, electrophiles, and ability to participate in cyclo-addition reactions. These chemical behaviors are essential for their application in organic synthesis and drug design. For example, substituted pyrroles can be synthesized from related structures, indicating the versatility and reactivity of these compounds in chemical transformations (Kim, Park, Eom, Seo, & Lee, 2014).

Scientific Research Applications

Fluorescent Molecular Probes

Research on compounds with dimethylamino and sulfonyl groups has led to the development of new fluorescent solvatochromic dyes. These dyes demonstrate strong solvent-dependent fluorescence, correlated with solvent polarity. This property is due to an intramolecular charge transfer, making such compounds ideal for developing ultrasensitive fluorescent molecular probes to study biological events and processes (Diwu et al., 1997).

Antimicrobial Activity

Compounds containing aryl sulfonate moieties, synthesized via cyclo-condensation reactions, have been evaluated for their anti-inflammatory and antimicrobial activities. Certain derivatives have shown potent anti-inflammatory properties and effectiveness against microbial strains, indicating their potential as antimicrobial agents (Kendre et al., 2013).

Synthesis and Characterization

The synthesis and characterization of novel compounds with sulfonamido and alkylsulfanyl groups have been explored for their antimicrobial properties. Such studies are crucial for understanding the chemical properties of these compounds and their potential therapeutic applications (Elgemeie et al., 2017).

Antifungal Agents

Novel series of compounds have been synthesized and evaluated for their in vitro antifungal activity. Some compounds have demonstrated potency against Candida albicans, comparable to established antifungal agents. This research highlights the potential of these compounds in developing new antifungal therapies (Sangshetti et al., 2014).

Synthesis Techniques

Advances in synthesis techniques for related compounds include the exploration of one-pot reactions and novel synthetic pathways. These methodologies aim to enhance the efficiency and yield of compound synthesis, facilitating the exploration of their biological applications (Bagley et al., 2005).

properties

IUPAC Name

5-[(3S,4R)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c1-5-6-12-10-20(11-15(12)18(2)3)25(22,23)13-7-8-16-14(9-13)19(4)17(21)24-16/h7-9,12,15H,5-6,10-11H2,1-4H3/t12-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUAKMVJFXGQRO-IUODEOHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1N(C)C)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CN(C[C@H]1N(C)C)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.